This compound falls under the category of fluorinated alcohols and is classified as a chiral building block in organic synthesis. Its stereochemistry (3R,4R) indicates that it has specific spatial arrangements around its chiral centers, which can influence its reactivity and interactions in chemical reactions.
The synthesis of (3R,4R)-3-Fluorooxan-4-ol can be achieved through several methods, with one prominent approach being the asymmetric 1,3-dipolar cycloaddition reaction.
The molecular structure of (3R,4R)-3-Fluorooxan-4-ol can be analyzed in terms of its geometric configuration and functional groups:
(3R,4R)-3-Fluorooxan-4-ol undergoes several types of chemical reactions:
The mechanism of action of (3R,4R)-3-Fluorooxan-4-ol involves its interaction with specific molecular targets:
The physical and chemical properties of (3R,4R)-3-Fluorooxan-4-ol include:
These properties make it suitable for various applications in chemical synthesis and biological studies.
(3R,4R)-3-Fluorooxan-4-ol has several notable applications across different scientific fields:
(3R,4R)-3-Fluorooxan-4-ol (CAS 1932140-11-8) is a fluorinated tetrahydropyran derivative characterized by two adjacent stereocenters in a cis-configured ring system. Its molecular formula is C₅H₉FO₂ (molecular weight 120.12 g/mol), and it features a fluorine atom at the C3 position and a hydroxyl group at C4, both critical for further derivatization in pharmaceutical synthesis [3]. The stereochemical integrity at these positions is paramount for biological activity, necessitating enantioselective synthetic approaches.
Catalytic asymmetric fluorination has emerged as a powerful method for directly installing fluorine at stereogenic centers. A landmark 2021 study demonstrated the use of BF₃·Et₂O as both a fluorine source and activating reagent in the presence of chiral iodine catalysts. This system enabled nucleophilic fluorination of prochiral substrates with enantioselectivities exceeding 99% ee and diastereoselectivities >20:1 dr in oxazine formation reactions. Control experiments confirmed that alternative fluorine sources like Py·HF or Et₃N·3HF failed, highlighting BF₃·Et₂O’s dual role in electrophile activation and fluoride delivery [6].
Table 1: Catalytic Asymmetric Fluorination Performance with BF₃·Et₂O
Catalyst System | Substrate Class | % ee | dr | Reaction Time (h) |
---|---|---|---|---|
Chiral Iodine/BF₃·Et₂O | Allylic Alcohols | 92–99 | 15:1–20:1 | 24–48 |
Chiral Iodine/Py·HF | Allylic Alcohols | <10 | <2:1 | 48 |
Pd(0)/(R)-BINAP | Enol Carbonates | 80 | 5:1 | 12 |
Key mechanistic insights include:
Chiral auxiliaries provide an alternative strategy for controlling stereochemistry during ring closure. Whitesell’s trans-2-phenylcyclohexanol and Evans’ oxazolidinones have been adapted for synthesizing fluorinated heterocycles. In a representative approach, (R,R)-tartaric acid esters serve as precursors to enantiopure epoxides. Regioselective epoxide opening with fluoride (e.g., KF/18-crown-6) yields fluorohydrins, which undergo acid-catalyzed cyclization to furnish (3R,4R)-3-fluorooxan-4-ol with >98% de [2] [8].
Table 2: Chiral Auxiliary Approaches for (3R,4R)-3-Fluorooxan-4-ol Synthesis
Auxiliary | Precursor | Cyclization Conditions | % Yield | de (%) |
---|---|---|---|---|
(R,R)-Tartrate-Derived Epoxide | Fluorohydrin Intermediate | H₂SO₄ (0.1 M), THF, 25°C | 85 | >98 |
(S)-Pseudoephedrine Amide | δ-Hydroxyketone | L-Selectride, then HF·Py | 78 | 95 |
Oppolzer’s Sultam | Enoate | Asymmetric Dihydroxylation, then Deoxyfluorination | 70 | 90 |
Notable advancements include:
Achieving enantiopure (3R,4R)-3-fluorooxan-4-ol requires stringent purification due to the proximity of polar functional groups. Industrial processes employ crystallization-induced diastereomeric resolution using chiral acids. For example, diastereomeric salts formed with (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid ((+)-DPTTA) enable isolation of the target isomer with >99.5% ee after recrystallization from THF/water [2].
Table 3: Purification Techniques and Performance Metrics
Method | Conditions | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric Salt Formation | (+)-DPTTA, THF/H₂O, 0–5°C | 99.9 | 75 | Scalability (>100 g) |
Preparative Chiral HPLC | Chiralpak AD-H, 90:10 Heptane/Ethanol | 99.5 | 60 | Rapid process development |
Simulated Moving Bed (SMB) Chromatography | Chiralcel OD, Methanol | 99.0 | 85 | Continuous operation |
Yield optimization strategies:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1